Octadecanoic acid chloromethyl ester
Description
Octadecanoic acid (stearic acid) is a saturated long-chain fatty acid (C18:0) widely utilized in pharmaceuticals, cosmetics, and food industries. Its esters, formed via substitution of the carboxylic acid group with alcohol-derived moieties, exhibit diverse physicochemical and biological properties. These esters are frequently identified in plant extracts, where they contribute to antimicrobial, anti-inflammatory, and metabolic regulatory activities [5], [9].
Properties
IUPAC Name |
chloromethyl octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)22-18-20/h2-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQJZVXQSRMSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis of Octadecanoic Acid Esters
Methyl Ester (Methyl Stearate)
Structure : CH₃(CH₂)₁₆COOCH₃
Key Properties :
- Solubility: Soluble in acetone, benzene, ethyl ether, and ethanol; low water solubility (1.59 mg/L at 25°C) [4].
- Biological Activities: α-Glucosidase Inhibition: Exhibits 78.1 ± 5.2% inhibition at 10 μg/mL, making it relevant for diabetes management [4]. Antimicrobial: Effective against fungi and bacteria, with applications in food preservation and non-pesticide agricultural agents [5], [18]. Anti-inflammatory: Contributes to anti-inflammatory activity in plant extracts, as shown in Jatropha curcas root extracts [8].
- Applications : Used in cosmetics (soaps, shampoos) and as a food additive [5].
Ethyl Ester (Ethyl Stearate)
Structure : CH₃(CH₂)₁₆COOCH₂CH₃
Key Properties :
Substituted Esters
Octadecanoic Acid, (2-Phenyl-1,3-dioxolan-4-yl)methyl Ester
Structure : Features a dioxolane ring linked to the ester group.
Biological Activities :
- Anti-inflammatory : Modulates inflammatory pathways, similar to methyl and ethyl esters but with higher specificity [3].
Octadecanoic Acid, 2-Hydroxy-1-(hydroxymethyl)ethyl Ester
Structure : Contains a glycerol backbone substitution.
Biological Activities :
- Anti-proliferative : Inhibits keloid fibroblast proliferation, suggesting dermatological applications [15].
- Metabolic Regulation : Influences insulin secretion and α-glucosidase activity, akin to methyl ester [9].
Octadecanoic Acid, 2-(2-Hydroxyethoxy)ethyl Ester
Structure : Ether-linked hydroxyethyl group.
Biological Activities :
- Antidiarrheal : Binds to CHRM3 receptors, mimicking loperamide’s mechanism but with distinct hydrogen-bond interactions [17].
Data Tables
Table 1. Comparative Physicochemical Properties
| Ester Type | Solubility Profile | Molecular Weight | Key Applications |
|---|---|---|---|
| Methyl Ester | Organic solvents, low water solubility | 312.5 g/mol | Cosmetics, food additives |
| Ethyl Ester | Organic solvents | 326.5 g/mol | Plant extracts, antimicrobials |
| (2-Phenyl-1,3-dioxolan-4-yl)methyl Ester | Lipophilic solvents | 418.6 g/mol | Antitumor formulations |
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